17-(Benzyloxy)-17-oxoheptadecanoic acid

描述

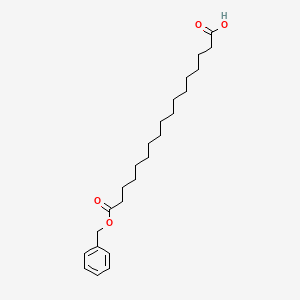

17-(Benzyloxy)-17-oxoheptadecanoic acid is a synthetic fatty acid derivative characterized by a 17-carbon backbone with a benzyloxy group (-OCH₂C₆H₅) and a ketone (oxo) group at the terminal carbon. Its molecular formula is C₂₄H₃₆O₄, and its molecular weight is approximately 396.55 g/mol.

属性

分子式 |

C24H38O4 |

|---|---|

分子量 |

390.6 g/mol |

IUPAC 名称 |

17-oxo-17-phenylmethoxyheptadecanoic acid |

InChI |

InChI=1S/C24H38O4/c25-23(26)19-15-10-8-6-4-2-1-3-5-7-9-11-16-20-24(27)28-21-22-17-13-12-14-18-22/h12-14,17-18H,1-11,15-16,19-21H2,(H,25,26) |

InChI 键 |

FDLXQJNZBGKNHH-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-(Benzyloxy)-17-oxoheptadecanoic acid typically involves the following steps:

Starting Material: The synthesis begins with heptadecanoic acid.

Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the heptadecanoic acid derivative.

Oxidation: The final step involves the oxidation of the intermediate to form the 17-oxo group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can convert the 17-oxo group to a hydroxyl group, forming 17-(benzyloxy)-17-hydroxyheptadecanoic acid.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 17-(Benzyloxy)-17-hydroxyheptadecanoic acid.

Substitution: Various substituted heptadecanoic acid derivatives.

Chemistry:

Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Catalysis: It can be used in catalytic reactions to introduce benzyloxy groups into other compounds.

Biology:

Biochemical Studies: The compound is used in studies to understand the biochemical pathways involving benzyloxy and oxo groups.

Medicine:

Drug Development:

Industry:

Material Science: Used in the development of new materials with specific properties.

作用机制

The mechanism of action of 17-(Benzyloxy)-17-oxoheptadecanoic acid involves its interaction with molecular targets through its benzyloxy and oxo groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways are still under investigation.

相似化合物的比较

17-(tert-Butoxy)-17-oxoheptadecanoic Acid

- Structure : Features a tert-butoxy (-OC(CH₃)₃) group instead of benzyloxy.

- Molecular Formula : C₂₁H₃₈O₄ (~378.53 g/mol).

- Properties : The bulky tert-butyl group reduces steric hindrance compared to benzyloxy but increases hydrophobicity. This derivative is typically used as a synthetic intermediate due to its stability under acidic conditions .

- Applications : Less commonly employed in enzyme inhibition studies compared to the benzyloxy analog, likely due to differences in binding affinity with target proteins like mtFabH .

NHS-C15-COOH (17-((2,5-Dioxopyrrolidin-1-yl)oxy)-17-oxoheptadecanoic Acid)

- Structure : Contains a NHS ester (-O(CO)N(C₄H₄O₂)) at the 17th position.

- Molecular Formula: C₂₁H₃₅NO₆ (397.5 g/mol).

- Properties : The NHS ester confers high reactivity toward primary amines, enabling facile bioconjugation with peptides or proteins. Unlike the benzyloxy derivative, this compound is designed for covalent bonding in drug delivery systems .

- Applications : Widely used in antibody-drug conjugates (ADCs) and protein labeling, contrasting with the benzyloxy analog’s role in enzyme inhibition .

17-Amino-10-oxo-3,6,12,15-tetraoxa-9-azaheptadecanoic Acid

- Structure : Contains ether (-O-), amide (-NHCO-), and ketone groups.

- Molecular Formula : C₁₅H₂₆N₂O₇ (~370.38 g/mol).

- Properties: The ether and amide linkages enhance solubility in polar solvents, while the amino group allows for peptide backbone integration.

- Applications : Primarily employed in peptide modification and as a linker in prodrugs, diverging from the benzyloxy derivative’s enzyme-targeting applications .

11-Oxo-Betamethasone 17,21-Dipropionate

- Structure : A corticosteroid derivative with propionate esters and a ketone group.

- Molecular Formula : C₂₈H₃₇FO₇ (~520.59 g/mol).

- Properties : Shares a ketone group but is structurally distinct due to its steroidal backbone. The propionate esters enhance topical anti-inflammatory activity.

- Applications : Used in dermatology, unlike the benzyloxy fatty acid’s antimicrobial research applications .

Comparative Data Table

Key Research Findings

- Enzyme Inhibition: this compound demonstrated superior binding affinity to mtFabH compared to tert-butoxy derivatives in virtual screening studies, attributed to the benzyl group’s π-π interactions with the enzyme’s active site .

- Reactivity : The NHS ester analog exhibits rapid conjugation kinetics (t₁/₂ < 1 hour at pH 7.4), whereas the benzyloxy derivative remains inert under physiological conditions, favoring long-term stability .

- Toxicity : tert-Butoxy and benzyloxy derivatives show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), whereas the NHS ester derivative requires careful handling due to its irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。